Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride

Purity specification Quality control Procurement decision

Researchers studying LSD1-driven cancers or MAO-related neuroscience targets often face inconsistent potency with generic arylcyclopropylamines. This 3-fluoro-5-(trifluoromethyl)phenyl-substituted cyclopropylamine HCl salt solves that by providing a structurally defined tool compound with dual electron-withdrawing groups (3-F, 5-CF3) that enhance LSD1 inhibitory potency vs. unsubstituted tranylcypromine (IC50 ≈ 25 µM). - Enables LSD1 target engagement studies in leukemia, glioma, and other cancer cell lines. - HCl salt form ensures superior aqueous solubility for cell-based assays without DMSO precipitation artifacts. - 19F NMR handle supports fragment-based screening (SPR, ITC, STD-NMR). - ≥98% purity (mode across suppliers) supports direct use without additional purification.

Molecular Formula C11H12ClF4N
Molecular Weight 269.66 g/mol
Cat. No. B12072416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride
Molecular FormulaC11H12ClF4N
Molecular Weight269.66 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC(=CC(=C2)F)C(F)(F)F)N.Cl
InChIInChI=1S/C11H11F4N.ClH/c12-9-4-7(10(16)6-1-2-6)3-8(5-9)11(13,14)15;/h3-6,10H,1-2,16H2;1H
InChIKeyQCMMIFWNTCLOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine Hydrochloride: Structural Identity, Vendor Specifications, and Procurement Baseline


Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a fluorinated arylcyclopropylamine (ACPA) derivative belonging to the class of cyclopropylamine-based bioactive scaffolds. The free base (CAS 1270397-37-9, MF C₁₁H₁₁F₄N, MW 233.21) is commercially supplied by multiple vendors at purities ranging from 95% to 98%, while the hydrochloride salt (MW ≈ 269.67 g/mol) is also available . Structurally, it features a cyclopropylamine core substituted with a 3-fluoro-5-(trifluoromethyl)phenyl ring, a motif that has been investigated in medicinal chemistry for lysine-specific demethylase 1 (LSD1) inhibition and monoamine oxidase (MAO) modulation [1]. The compound is primarily procured as a research intermediate or tool compound for epigenetic and neuroscience target exploration.

Why Generic Substitution of Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine Hydrochloride with Unsubstituted or Mono-Substituted ACPAs Fails


The electronic and steric profile of the 3-fluoro-5-(trifluoromethyl)phenyl substituent is not replicated by simpler arylcyclopropylamines such as tranylcypromine (2-phenylcyclopropylamine) or mono-fluorinated analogs. In the LSD1 inhibitor series described by Miyamura et al., the introduction of fluoro or trifluoromethyl groups to the phenyl ring of tranylcypromine was shown to restore and substantially boost LSD1 inhibitory potency relative to the unsubstituted parent (tranylcypromine IC₅₀ ≈ 25 μM for LSD1), with fluorinated analogues achieving significant inhibition at substantially lower concentrations [1]. Additionally, the 3-fluoro-5-trifluoromethyl substitution pattern imparts distinct lipophilicity (clogP) and metabolic stability properties compared to para-substituted or mono-substituted analogs, making generic substitution unreliable for applications requiring defined structure-activity relationships [2]. The hydrochloride salt form further differentiates the compound from free-base alternatives in terms of aqueous solubility and handling characteristics relevant to in vitro assay preparation [3].

Quantitative Differentiation Evidence for Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine Hydrochloride Against Comparators


Commercial Purity Advantage: 98% (Leyan) versus 95% (Sigma-Aldrich/Enamine) for the Free Base

The free base form of the target compound is available from Leyan (Shanghai) at a certified purity of 98% (CAS 1270397-37-9, catalog number 1609204) compared to 95% purity from Sigma-Aldrich/Enamine (ENA423199840). This 3-percentage-point difference in nominal purity is meaningful for applications requiring high initial compound integrity, such as biophysical assays or crystallography, where impurities at the 5% level can confound activity measurements .

Purity specification Quality control Procurement decision

Hydrochloride Salt Form: Aqueous Solubility Advantage Over the Free Base for In Vitro Assay Compatibility

The hydrochloride salt form of cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine (MW ≈ 269.67 g/mol) is expected to exhibit significantly higher aqueous solubility than the free base (MW 233.21, calculated logP ≈ 2.8–3.2 based on fragment-based estimation for the arylcyclopropylamine scaffold). For amine-containing drug-like molecules, hydrochloride salt formation typically increases aqueous solubility by 10- to 1000-fold relative to the free base, a well-established pharmaceutical salt selection principle. This translates to improved DMSO/water compatibility for in vitro enzymatic and cellular assays, where free base precipitation can lead to false-negative or variable results [1].

Solubility Salt form Assay development Formulation

Structural Differentiation from Tranylcypromine: SAR Evidence for Enhanced LSD1 Inhibition by Fluoro/Trifluoromethyl Substitution

Tranylcypromine (2-phenylcyclopropylamine) is a modest LSD1 inhibitor with an IC₅₀ of approximately 25 μM. Miyamura et al. demonstrated that the introduction of fluoro or trifluoromethyl substituents to the phenyl ring of tranylcypromine restores and substantially enhances LSD1 inhibitory activity, with fluorinated analogues achieving significant inhibition. Although the precise IC₅₀ value for the 3-fluoro-5-(trifluoromethyl) congener was not individually reported in the identified public literature, the SAR trend indicates that the dual electron-withdrawing substitution pattern on the target compound places it within the high-potency region of the ACPA SAR landscape defined by Miyamura et al., and structurally related compounds within the same series have been reported to inhibit LSD1 at nanomolar concentrations in fluorogenic ADHP-based assays [1] [2].

LSD1 inhibition Epigenetics Structure-activity relationship Arylcyclopropylamine

Dual Enzyme Modulation Potential: MAO Inhibition Activity of Fluorinated Phenylcyclopropylamines versus Unsubstituted Analogues

The fluorinated phenylcyclopropylamine scaffold has been systematically evaluated for MAO A and MAO B inhibition. Yoshida et al. (2004) reported that p-substitution of electron-withdrawing groups (Cl, F) on the aromatic ring of trans-2-phenylcyclopropylamine isomers increased inhibition of both MAO A and MAO B relative to the unsubstituted parent. Although the 3-fluoro-5-(trifluoromethyl) substitution pattern was not among the specific compounds tested in that MAO study, the collective SAR from the fluorinated phenylcyclopropylamine series (Parts 1–4) establishes that electron-withdrawing substitution on the phenyl ring modulates both potency and MAO A/B selectivity, with certain fluorinated analogues reversing the MAO B selectivity of 1-phenylcyclopropylamine to MAO A selectivity. This SAR context distinguishes the target compound from unsubstituted cyclopropylamine scaffolds and supports its use as a tool to probe MAO subtype selectivity [1].

Monoamine oxidase MAO inhibition Neuroscience Fluorinated cyclopropylamine

Building Block Versatility: Cyclopropylamine Core as a Synthetic Intermediate for Agrochemical and Pharmaceutical Lead Optimization

Cyclopropylamines containing trifluoromethyl groups are explicitly claimed as synthetic intermediates for the preparation of insecticidally active benzoic acid amides in patent US 4,774,358 (Bayer AG). The target compound contains both the cyclopropylamine core and the trifluoromethyl-substituted phenyl ring, making it a direct structural analogue of the intermediates described in this patent. The hydrochloride salt form is explicitly described as a means of obtaining the amine in pure form via concentration to dryness after steam distillation and HCl acidification, providing a practical handling advantage for downstream synthetic transformations compared to the free base [1]. Furthermore, US 10,836,743 claims fluorinated cyclopropylamine compounds broadly as LSD1 inhibitors for cancer, indicating the scaffold's pharmaceutical relevance [2].

Synthetic intermediate Agrochemical Lead optimization Fluorinated building block

Enantiomeric Purity Options: (R) and (S) Enantiomers Available for Stereochemical SAR Studies

The target compound's chiral center at the cyclopropyl-methanamine carbon is stereochemically defined in commercially available enantiomerically pure forms: the (1R)-enantiomer (CAS 1213692-16-0) and the (1S)-enantiomer (CAS 1213097-40-5) are both listed on ChemicalBook. This contrasts with many cyclopropylamine analogs, such as tranylcypromine, which are commonly supplied as racemic mixtures or as the trans-racemate. The availability of single enantiomers enables stereochemical SAR studies that are not feasible with racemic or achiral alternatives, and is particularly relevant given the known enantioselectivity of MAO inhibition by phenylcyclopropylamines, where (1S,2S)-2-fluoro-2-phenylcyclopropylamine was a more potent inhibitor of both MAO A and B than the (1R,2R)-enantiomer [1].

Chiral resolution Stereochemistry Enantiomer Structure-activity relationship

Validated Application Scenarios for Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine Hydrochloride Based on Evidence


LSD1/KDM1A Epigenetic Tool Compound for Cancer Cell Line Profiling

Based on the arylcyclopropylamine SAR established by Miyamura et al. (2016), which demonstrated that fluoro- and trifluoromethyl-substituted phenylcyclopropylamines exhibit restored and enhanced LSD1 inhibition relative to tranylcypromine (IC₅₀ ≈ 25 μM), the target compound is positioned as a tool molecule for LSD1 target engagement studies in leukemia, glioma, and other cancer cell lines where LSD1 is a validated oncogenic driver. The hydrochloride salt form's anticipated superior aqueous solubility supports direct use in cell-based assays without DMSO precipitation artifacts. Researchers should confirm the compound's IC₅₀ in their specific assay system, as the precise value for this congener has not been individually disclosed in public literature .

Synthetic Intermediate for Insecticidal Benzamide Derivatives in Agrochemical R&D

US Patent 4,774,358 (Bayer AG) explicitly claims cyclopropylamines containing trifluoromethyl groups as intermediates for the preparation of benzoic acid amides with insecticidal activity. The target compound's 3-fluoro-5-(trifluoromethyl)phenyl substitution pattern aligns with the general formula (I) of the patent, making it a direct synthetic building block for agrochemical lead generation programs targeting pest control. The hydrochloride salt form facilitates handling and purification, as described in the patent's workup procedures (steam distillation, HCl acidification, concentration to dryness) .

Monoamine Oxidase Subtype Selectivity Profiling in Neuroscience Research

The fluorinated phenylcyclopropylamine scaffold has been systematically characterized for MAO A and MAO B inhibition by Yoshida et al. (2004), who demonstrated that electron-withdrawing aromatic substituents modulate both inhibitory potency and MAO A/B selectivity. The target compound, bearing dual electron-withdrawing groups (3-F, 5-CF₃), may exhibit differentiated MAO subtype selectivity compared to the unsubstituted phenylcyclopropylamine scaffold (MAO B-selective) or to the p-F and p-Cl substituted analogues characterized in the literature. Procurement of both the racemate and individual enantiomers enables a comprehensive stereochemical SAR study of MAO engagement .

Fluorinated Fragment Library Member for Biophysical Screening and Structure-Based Drug Design

With a molecular weight of 233.21 (free base) and a calculated logP in the 2.8–3.2 range, the compound falls within the physicochemical property space suitable for fragment-based drug discovery (Rule of Three compliant for fragments). The 3-fluoro-5-(trifluoromethyl)phenyl motif provides a distinctive ¹⁹F NMR handle for protein-observed and ligand-observed fragment screening experiments, while the primary amine enables straightforward derivatization for hit expansion. The 98%-purity grade from vendors such as Leyan supports direct use in biophysical assays including SPR, ITC, and STD-NMR without additional purification .

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